Diazenyl(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)methanone
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Overview
Description
Diazenyl(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)methanone is a complex organic compound belonging to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and significant importance in medicinal chemistry . The structure of this compound includes a diazenyl group attached to a naphthyridine ring, which is further substituted with hydroxy and methoxy groups.
Preparation Methods
The synthesis of Diazenyl(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-6-methoxy-1,5-naphthyridine with diazonium salts under controlled conditions . The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium intermediate. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Diazenyl(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
Diazenyl(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diazenyl(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The hydroxy and methoxy groups enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Diazenyl(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)methanone can be compared with other similar compounds, such as:
1,5-Naphthyridine derivatives: These compounds share the naphthyridine core structure and exhibit similar biological activities.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indoles are known for their wide range of biological activities and are structurally similar to naphthyridines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8N4O3 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
N-imino-6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c1-17-7-3-2-6-8(13-7)9(15)5(4-12-6)10(16)14-11/h2-4,11H,1H3,(H,12,15) |
InChI Key |
DCLWXXNHSADQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C(C2=O)C(=O)N=N |
Origin of Product |
United States |
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